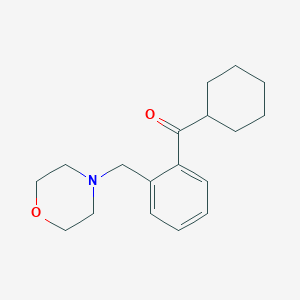Cyclohexyl 2-(morpholinomethyl)phenyl ketone
CAS No.: 898751-41-2
Cat. No.: VC3817376
Molecular Formula: C18H25NO2
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898751-41-2 |
|---|---|
| Molecular Formula | C18H25NO2 |
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | cyclohexyl-[2-(morpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H25NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2 |
| Standard InChI Key | QJPRURZHYGWUBH-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCOCC3 |
| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCOCC3 |
Introduction
Structural and Molecular Characteristics
The molecular structure of cyclohexyl 2-(morpholinomethyl)phenyl ketone integrates three distinct functional groups:
-
Cyclohexyl group: A six-membered saturated carbon ring contributing to hydrophobicity and conformational rigidity.
-
Phenyl ketone: An aromatic ring with a carbonyl group (), enabling electrophilic substitution reactions.
-
Morpholinomethyl substituent: A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached via a methylene bridge to the phenyl ring, enhancing solubility and potential hydrogen-bonding interactions .
The SMILES notation and InChI key provide unambiguous representations of its connectivity . Computational chemistry data indicate a topological polar surface area (TPSA) of 29.54 Ų and a logP value of 3.28, suggesting moderate lipophilicity .
Synthesis and Reaction Optimization
Multi-Step Synthesis Pathways
The compound is synthesized via a sequence of reactions, often leveraging methodologies from analogous ketones. For example, a patent detailing the synthesis of cyclohexyl phenyl ketone (US6881865B2) outlines a four-step process :
-
[2+4] Diels-Alder Reaction: 1,3-Butadiene reacts with acrylic acid to form 3-cyclohexene-1-carboxylic acid.
-
Hydrogenation: The unsaturated cyclic acid is hydrogenated to cyclohexanecarboxylic acid.
-
Chlorination: Cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride using thionyl chloride () or phosphorus trichloride ().
-
Friedel-Crafts Acylation: Cyclohexanecarbonyl chloride undergoes electrophilic substitution with benzene derivatives to yield the final ketone .
For cyclohexyl 2-(morpholinomethyl)phenyl ketone, the Friedel-Crafts step likely substitutes benzene with 2-(morpholinomethyl)benzene to introduce the morpholine moiety.
Key Reaction Parameters
-
Chlorination Efficiency: A molar ratio of 1:1.5 (cyclohexanecarboxylic acid to ) achieves >99% conversion and selectivity .
-
Catalytic Systems: Anhydrous facilitates the Friedel-Crafts reaction, with benzene as a solvent or co-reactant .
Table 1: Chlorination Reaction Optimization
| Molar Ratio (Acid:) | Conversion Rate (%) | Selectivity (%) |
|---|---|---|
| 1.0:1.0 | 89 | >99 |
| 1.0:1.2 | 96 | >99 |
| 1.0:1.5 | >99 | >99 |
Applications and Research Significance
Pharmaceutical Intermediates
The morpholine and ketone functionalities make this compound a candidate for:
-
Kinase Inhibitors: Analogous structures (e.g., diaminothiazoles) target cyclin-dependent kinases (CRK12), relevant in parasitic diseases .
-
Receptor Modulators: The morpholine group may interact with neurotransmitter receptors or enzymes involved in lipid metabolism.
Table 2: Comparison with Piperidine Analog
| Property | Cyclohexyl 2-(Morpholinomethyl)phenyl Ketone | Cyclohexyl 2-(Piperidinomethyl)phenyl Ketone |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 287.40 g/mol | 285.40 g/mol |
| Key Functional Group | Morpholine | Piperidine |
| LogP | 3.28 | 3.45 (estimated) |
The morpholine variant exhibits slightly higher polarity due to the oxygen atom, potentially improving aqueous solubility compared to the piperidine analog.
Challenges and Future Directions
While the compound’s synthesis is well-established, gaps remain in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume